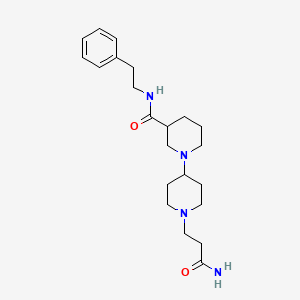![molecular formula C14H13FN2O4S B5353321 N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-fluorobenzamide](/img/structure/B5353321.png)
N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-fluorobenzamide, also known as TAS-116, is a small molecule inhibitor that targets heat shock protein 90 (HSP90). It has been studied extensively for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-fluorobenzamide targets HSP90, a molecular chaperone that plays a critical role in the folding and stabilization of various oncogenic proteins. By inhibiting HSP90, this compound disrupts the stability of these proteins, leading to their degradation and subsequent inhibition of cancer cell growth. This compound has also been shown to induce apoptosis in cancer cells, further contributing to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for HSP90, with an IC50 value of 0.9 nM. It has also been shown to have good selectivity for HSP90, with minimal off-target effects on other proteins. In vivo studies have demonstrated that this compound is well-tolerated and has a favorable pharmacokinetic profile. This compound has been shown to accumulate in tumor tissues, suggesting that it may be effective in treating solid tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-fluorobenzamide is its high potency and selectivity for HSP90. This makes it a valuable tool for studying the role of HSP90 in cancer and other diseases. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, this compound may have limited efficacy in tumors that are resistant to HSP90 inhibition.
Orientations Futures
There are several future directions for the study of N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-fluorobenzamide. One area of interest is the development of combination therapies that incorporate this compound with other anticancer agents. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential role in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-fluorobenzamide involves several steps, including the coupling of 2-fluorobenzamide with 5-aminosulfonyl-2-methoxyaniline, followed by the introduction of a tert-butyl group and deprotection of the amine. The final product is obtained through a series of purification steps. The synthesis of this compound has been optimized to yield a high purity product with good reproducibility.
Applications De Recherche Scientifique
N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-fluorobenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to be effective in combination with other anticancer agents, such as paclitaxel and gemcitabine. In addition to its anticancer properties, this compound has also been studied for its potential in treating inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-fluoro-N-(2-methoxy-5-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4S/c1-21-13-7-6-9(22(16,19)20)8-12(13)17-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEGZZASFGKLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[4-(diethylamino)phenyl]-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353239.png)
![N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]morpholine-2-carboxamide](/img/structure/B5353258.png)
![6-hydroxy-2-[2-(5-methyl-2-furyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5353271.png)

![1-[6-(1-piperidinyl)-3-pyridazinyl]azepane](/img/structure/B5353288.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5353293.png)
![N,1'-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5353298.png)
![methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B5353308.png)

![2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5353314.png)
![N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-5-(4-methoxyphenyl)-2-furamide](/img/structure/B5353315.png)
![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethylpropanamide](/img/structure/B5353332.png)
![5-(4-methylphenyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5353334.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B5353340.png)
